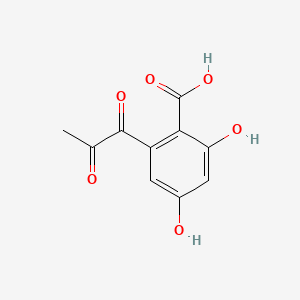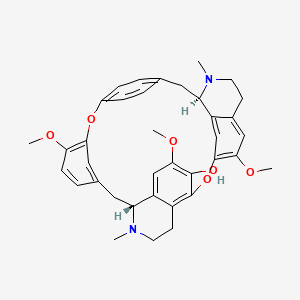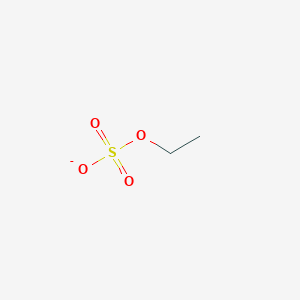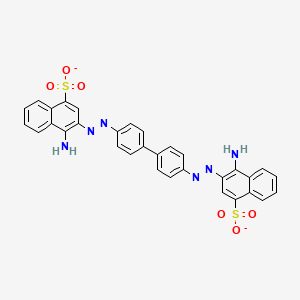
2,4-Dihydroxy-6-(1,2-dioxopropyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-6-(1,2-dioxopropyl)benzoic acid is a natural product found in Ophiostoma ulmi with data available.
Scientific Research Applications
Spectroscopic Studies
A study by Takač and Vikić Topić (2004) investigated the spectral characteristics of 2,4-dihydroxy benzoic acid derivatives. They found that the spectral characteristics of these derivatives are more similar to those of 2-hydroxy benzoic acid (salicylic acid) derivatives than to those of 2,5-dihydroxy benzoic acid derivatives. This suggests a similarity in spatial orientation of amide protons in 2,4-dihydroxy benzamide and salicylamide (Takač & Vikić Topić, 2004).
Photophysical and DFT Studies
Patil et al. (2013) synthesized novel ESIPT (Excited State Intramolecular Proton Transfer) inspired benzimidazole, benzoxazole, and benzothiazole from 2,4-dihydroxy benzoic acid. These compounds exhibited single absorption and dual emission with large Stokes shifts, indicating potential applications in photophysical studies and material sciences (Patil et al., 2013).
Metabolism Studies in Bacteria
Reiner (1971) demonstrated that 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid, a derivative of 2,4-dihydroxy benzoic acid, is an intermediate in the bacterial metabolism of benzoic acid. This research provided insights into the metabolic pathways of benzoic acid in bacteria (Reiner, 1971).
Antioxidant Activity
Research by Natella et al. (1999) compared the antioxidant activity of derivatives of benzoic acid, including dihydroxy benzoic acids, with cinnamic acid derivatives. They found that dihydroxy acids exhibited significant antioxidant capacity, highlighting their potential in antioxidant studies (Natella et al., 1999).
Complexation Studies
Valinoti and Bolton (1962) studied the solubilization of organic acids in aqueous solutions of their salts, including 2,4-dihydroxy benzoic acid. They observed substantial increases in solubility in the presence of sodium salts, indicating complexation phenomena important in pharmaceutical sciences (Valinoti & Bolton, 1962).
Synthesis and Biological Properties
Macias et al. (2006) focused on the synthesis of benzoxazinones and related compounds from 2,4-dihydroxy benzoic acid, exploring their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. This work highlighted the potential agronomic utility of these compounds (Macias et al., 2006).
Properties
| 53279-32-6 | |
Molecular Formula |
C10H8O6 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
2,4-dihydroxy-6-(2-oxopropanoyl)benzoic acid |
InChI |
InChI=1S/C10H8O6/c1-4(11)9(14)6-2-5(12)3-7(13)8(6)10(15)16/h2-3,12-13H,1H3,(H,15,16) |
InChI Key |
QBIABBDGHOTZMI-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)C1=C(C(=CC(=C1)O)O)C(=O)O |
Canonical SMILES |
CC(=O)C(=O)C1=C(C(=CC(=C1)O)O)C(=O)O |
| 53279-32-6 | |
synonyms |
2,4-dihydroxy-6-(1,2-dioxopropyl)benzoic acid ddPBA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6Z,12Z)-4a,5,10a,11-tetrahydrobenzo[c][1,5]benzodiazocine](/img/structure/B1228720.png)

![4-(6-bromo-1,3-benzodioxol-5-yl)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1228723.png)
![2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1228726.png)

![(1,2-Dimethyl-3-imidazo[1,2-a]pyridin-4-iumyl)-diphenyl-sulfanylidenephosphorane](/img/structure/B1228730.png)


![[4-(2,3-Dimethylphenyl)-1-piperazinyl]-[5-[(4-methoxyphenyl)sulfonylmethyl]-2-furanyl]methanone](/img/structure/B1228735.png)
![4-methyl-N-[4-[2-(4-oxo-1-cyclohexa-2,5-dienylidene)hydrazinyl]phenyl]benzenesulfonamide](/img/structure/B1228736.png)
